(1-Chloroethyl)cyclopropane

Vue d'ensemble

Description

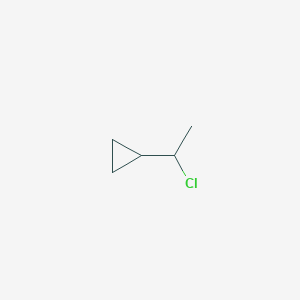

(1-Chloroethyl)cyclopropane is a chemical compound with the molecular formula C5H9Cl . It belongs to the class of haloalkanes and contains a cyclopropane ring. The compound is characterized by the presence of a chloroethyl group attached to one of the carbon atoms in the cyclopropane ring .

Synthesis Analysis

The synthesis of This compound involves the reaction of cyclopropane with chloroethane (also known as ethyl chloride ). This reaction typically occurs under acidic conditions . The chloroethane molecule donates a chlorine atom to one of the carbon atoms in the cyclopropane ring, resulting in the formation of the chloroethyl group .

Applications De Recherche Scientifique

Synthesis of Heterosubstituted Cyclopropanes : Lithiated 2-(1-chloroethyl)-4,4-dimethyl-2-oxazoline adds to electron-poor alkenyl heterocycles, yielding substituted cyclopropanes. This method can also be adapted to produce chiral nonracemic heterosubstituted cyclopropanes (Rocchetti et al., 2003).

Ring-opening Dichlorination : Donor-acceptor cyclopropanes react with iodobenzene dichloride to produce ring-opened products with chlorine atoms adjacent to donor and acceptor groups. This process accommodates various donors and acceptors (Garve et al., 2014).

Versatile α-Cyclopropylester Synthon : Ethyl-2-(2-chloroethyl)acrylate is used as a versatile α-cyclopropylester cation synthon, efficiently reacting with different nucleophiles to create functionalized cyclopropane esters (Lachia et al., 2011).

Conformationally Restricted Histamine Analogues : (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes are developed as restricted histamine analogues, exploring the cyclopropane ring for bioactivity improvement (Kazuta et al., 2002).

Synthesis of Spirocyclopropane Derivatives : Cyclopropanation of 1-methylidene-2-phenylcyclopropane with dimethyl diazomalonate yields dimethyl 4-phenyl-spiro[2.2]pentane-1,1-dicarboxylate. This compound, on reaction with EtAlCl2, opens both cyclopropane rings (Denisov et al., 2019).

Vibrational Spectra and Conformations Study : The study of (chloromethyl)cyclopropane and epichlorohydrin's IR and Raman spectra offers insights into their physical state-dependent conformations (Kalasinsky & Wurrey, 1980).

Ring-opening Polymerization : Diethyl 1,1-cyclopropanedicarboxylate undergoes ring-opening polymerization under anionic conditions. This process provides insights into polymer chemistry applications (Penelle et al., 1994).

Propriétés

IUPAC Name |

1-chloroethylcyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Cl/c1-4(6)5-2-3-5/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLKVCSBIYCEAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Thienylmethyl)amino]-1-propanol hydrochloride](/img/structure/B3078447.png)

![N-[1-(3-Aminophenyl)ethyl]acetamide sulfate](/img/structure/B3078460.png)

![Methyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B3078475.png)

![N-[2-(2-Methoxy-4-methylphenoxy)ethyl]-N-methylamine hydrochloride](/img/structure/B3078495.png)

![1-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)piperazin-1-yl]-3-methoxypropan-2-ol hydrochloride](/img/structure/B3078511.png)

![1-[(8S,9S)-6'-Methoxycinchonan-9-yl]-3-(2alpha-aminocyclohexane-1beta-yl)thiourea](/img/structure/B3078518.png)